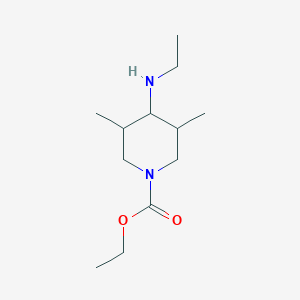










|
REACTION_CXSMILES
|
[OH-].[K+].Cl.[CH2:4]([NH2:6])[CH3:5].[C:7]([N:12]1[CH2:17][CH:16]([CH3:18])[C:15](=O)[CH:14]([CH3:20])[CH2:13]1)([O:9][CH2:10][CH3:11])=[O:8].C([BH3-])#N.[Na+]>CO>[CH2:4]([NH:6][CH:15]1[CH:16]([CH3:18])[CH2:17][N:12]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:13][CH:14]1[CH3:20])[CH3:5] |f:0.1,2.3,5.6|
|


|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N
|
|
Name
|
1-carbethoxy-3,5-dimethyl-4-piperidinone
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)N1CC(C(C(C1)C)=O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred for 6 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
obtained by a procedure
|
|
Type
|
ADDITION
|
|
Details
|
was added to it
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 16 hr
|
|
Duration
|
16 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
The obtained residue was dissolved in water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
|
Type
|
EXTRACTION
|
|
Details
|
Chloroform layer was extracted with 50% HCl and acid layer
|
|
Type
|
CUSTOM
|
|
Details
|
The oil thus separated
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NC1C(CN(CC1C)C(=O)OCC)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |